![molecular formula C20H21NO B6609312 (1R,5S,7S)-7-phenyl-3-[(1R)-1-phenylethyl]-3-azabicyclo[3.2.0]heptan-2-one CAS No. 2124271-06-1](/img/structure/B6609312.png)
(1R,5S,7S)-7-phenyl-3-[(1R)-1-phenylethyl]-3-azabicyclo[3.2.0]heptan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,5S,7S)-7-phenyl-3-[(1R)-1-phenylethyl]-3-azabicyclo[3.2.0]heptan-2-one is a bicyclic compound that has been studied for its potential therapeutic applications. It is a member of the azabicycloheptan-2-one family of compounds, which are characterized by their bicyclic structure and the presence of two rings with seven atoms each. This compound has been studied for its anti-inflammatory, anti-bacterial, and anti-cancer properties. It also has been studied for its potential to be used as an analgesic, a muscle relaxant, and an anticonvulsant.2.0]heptan-2-one.
Mecanismo De Acción
The exact mechanism of action of (1R,5S,7S)-7-phenyl-3-[(1R)-1-phenylethyl]-3-azabicyclo[3.2.0]heptan-2-one is not yet fully understood. However, it is believed to act on both the intracellular and extracellular levels. On the intracellular level, it is believed to act as an inhibitor of pro-inflammatory cytokines, such as TNF-α and IL-1β, as well as an inducer of apoptosis in cancer cells. On the extracellular level, it is believed to act as an antibacterial agent by disrupting the cell membrane of bacteria.
Biochemical and Physiological Effects
This compound has been demonstrated to have several biochemical and physiological effects. In vitro studies have shown that this compound has the potential to inhibit the production of pro-inflammatory cytokines, including TNF-α and IL-1β. It has also been demonstrated to have strong antibacterial activity against several Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. In addition, it has been found to induce apoptosis in several cancer cell lines, including human breast cancer cells and human lung cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (1R,5S,7S)-7-phenyl-3-[(1R)-1-phenylethyl]-3-azabicyclo[3.2.0]heptan-2-one in laboratory experiments include its low cost and its availability in a variety of forms. Additionally, it is a relatively stable compound, making it suitable for use in a wide range of experiments. However, there are some limitations to using this compound in laboratory experiments. For example, the compound is relatively insoluble in water, making it difficult to use in aqueous solutions. Additionally, the compound is relatively unstable at high temperatures, making it unsuitable for use in experiments that require high temperatures.
Direcciones Futuras
The potential future directions for (1R,5S,7S)-7-phenyl-3-[(1R)-1-phenylethyl]-3-azabicyclo[3.2.0]heptan-2-one include further studies on its potential therapeutic applications, such as its anti-inflammatory, anti-bacterial, and anti-cancer properties. Additionally, further studies could be conducted to explore the compound’s potential use as an analgesic, a muscle relaxant, and an anticonvulsant. Additionally, further studies could be conducted to explore the compound’s potential use in other therapeutic applications, such as for the treatment of neurodegenerative diseases. Finally, further studies could be conducted to explore the compound’s potential as a drug delivery system.
Métodos De Síntesis
(1R,5S,7S)-7-phenyl-3-[(1R)-1-phenylethyl]-3-azabicyclo[3.2.0]heptan-2-one can be synthesized from the reaction of 1-phenylethyl bromide and 7-phenyl-3-azabicyclo[3.2.0]heptan-2-one. This reaction takes place in the presence of sodium hydride in an aqueous solution. The reaction is exothermic and proceeds in a single step to yield the desired product.
Aplicaciones Científicas De Investigación
(1R,5S,7S)-7-phenyl-3-[(1R)-1-phenylethyl]-3-azabicyclo[3.2.0]heptan-2-one has been studied for its potential therapeutic applications. It has been examined for its anti-inflammatory, anti-bacterial, and anti-cancer properties. Additionally, it has been studied for its potential use as an analgesic, a muscle relaxant, and an anticonvulsant. In vitro studies have shown that this compound has the potential to inhibit the production of pro-inflammatory cytokines, including TNF-α and IL-1β. It has also been demonstrated to have strong antibacterial activity against several Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. In addition, it has been found to induce apoptosis in several cancer cell lines, including human breast cancer cells and human lung cancer cells.
Propiedades
IUPAC Name |
(1R,5S,7S)-7-phenyl-3-[(1R)-1-phenylethyl]-3-azabicyclo[3.2.0]heptan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO/c1-14(15-8-4-2-5-9-15)21-13-17-12-18(19(17)20(21)22)16-10-6-3-7-11-16/h2-11,14,17-19H,12-13H2,1H3/t14-,17-,18-,19+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHSRBYJOZPIODD-AXUOBQJMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CC3CC(C3C2=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)N2C[C@H]3C[C@@H]([C@H]3C2=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
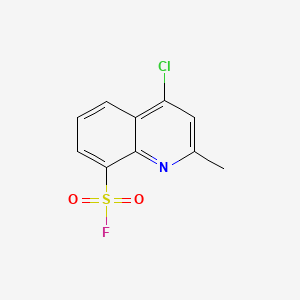
![3-{[benzyl(methyl)amino]methyl}-5,5-dimethyl-1,3-thiazolidine-2,4-dione](/img/structure/B6609239.png)
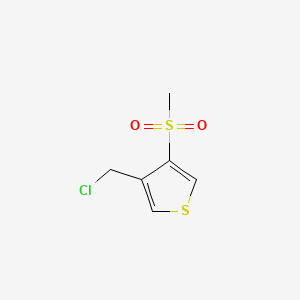

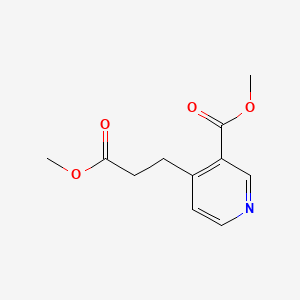
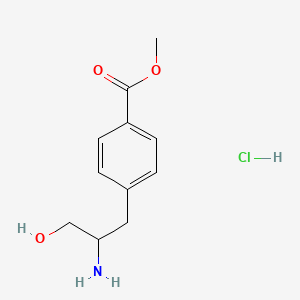
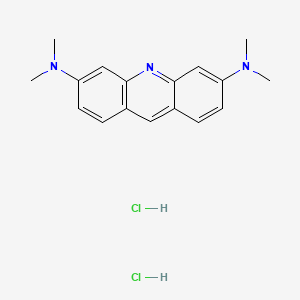
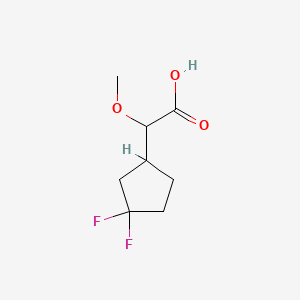
![[2-(trifluoromethyl)oxetan-2-yl]methanol](/img/structure/B6609291.png)
![2-{[(tert-butoxy)carbonyl]amino}-2-[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B6609298.png)
![2-(2-bromo-6-methylphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid](/img/structure/B6609309.png)

![({3-[(2-fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl}methyl)(methyl)amine hydrochloride](/img/structure/B6609317.png)
![(2,2-dimethylpropyl)[(furan-2-yl)methyl]amine hydrochloride](/img/structure/B6609330.png)
